Product packaging for 2-Chloro-3-hydroxypropionic acid(Cat. No.:CAS No. 138250-73-4)

2-Chloro-3-hydroxypropionic acid

Cat. No.: B8790425
CAS No.: 138250-73-4
M. Wt: 124.52 g/mol
InChI Key: GAHMZBZGINHHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-hydroxypropionic acid is a halogenated organic compound that serves as a valuable building block and intermediate in various areas of chemical and biological research. georganics.sk Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a chlorine atom on the adjacent carbon, makes it a reactive and versatile molecule for synthesis. This article explores the scientific context, interdisciplinary applications, and structural details of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO3 B8790425 2-Chloro-3-hydroxypropionic acid CAS No. 138250-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138250-73-4

Molecular Formula

C3H5ClO3

Molecular Weight

124.52 g/mol

IUPAC Name

2-chloro-3-hydroxypropanoic acid

InChI

InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)

InChI Key

GAHMZBZGINHHJR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Cl)O

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways of 2 Chloro 3 Hydroxypropionic Acid

Direct Synthesis Approaches

Direct approaches involve the introduction of either the chloro or hydroxyl group onto a propionic acid backbone that already contains the other functional group. These methods are often conceptually straightforward but can present challenges in selectivity and reaction control.

Halogenation Reactions of Hydroxypropionic Acid Derivatives

The direct chlorination of 3-hydroxypropionic acid at the α-position (C-2) represents a primary synthetic strategy. This approach involves the selective substitution of a hydrogen atom with a chlorine atom on the carbon adjacent to the carboxylic acid. The reaction typically requires a chlorinating agent and conditions that favor α-halogenation. For instance, the chlorination of aliphatic carboxylic acids can be achieved using agents like thionyl chloride (SOCl₂) with catalytic amounts of acid, or via a Hell-Volhard-Zelinsky reaction, although the latter is more common for acids with an α-hydrogen and no β-hydroxyl group.

A related industrial process is the chlorination of propionic acid in the presence of propionic anhydride, which proceeds at elevated temperatures (115-140°C) to yield 2-chloropropionic acid. google.com A similar principle could be applied to a protected 3-hydroxypropionic acid derivative. Another relevant example is the selective chlorination of glycerol (B35011) (1,2,3-propanetriol) with hydrogen chloride over Brønsted acidic ionic liquid catalysts, which can yield 3-chloro-1,2-propanediol (B139630) as the major product. scielo.br This demonstrates the feasibility of selective chlorination in polyhydroxylated compounds, a principle applicable to the synthesis of 2-chloro-3-hydroxypropionic acid from glyceric acid (2,3-dihydroxypropanoic acid), a known precursor. elsevierpure.com

Hydroxylation Reactions of Chloropropionic Acid Derivatives

An alternative direct approach is the hydroxylation of a 2-chloropropionic acid derivative. This pathway would ideally start from a precursor such as 2,3-dichloropropionic acid, followed by the selective hydrolysis of the chlorine atom at the C-3 position. The challenge in this route lies in achieving regioselectivity, as the chlorine atom at the C-2 position (α-chloro) is activated by the adjacent carboxylic acid and may also be susceptible to hydrolysis. The reaction conditions, including pH, temperature, and solvent, would need to be carefully controlled to favor the substitution at the desired position. While plausible, this method is less commonly documented in scientific literature compared to other synthetic routes.

Indirect Synthesis Routes and Precursor Utilization

Indirect routes, which construct the molecule from key precursors, often provide better control over regioselectivity and stereochemistry. These methods frequently employ cyclic intermediates or chiral auxiliaries to achieve high levels of purity.

Exploitation of Epoxide Intermediates in Synthesis

Epoxides are highly valuable three-membered ring intermediates for the synthesis of this compound due to the strained nature of the ring, which allows for regioselective and stereospecific ring-opening reactions. A common precursor is epichlorohydrin (B41342), which contains both the epoxide ring and a chlorine atom.

The key step is the nucleophilic attack on one of the epoxide carbons. To obtain the desired 2-chloro-3-hydroxy isomer, the nucleophile must attack the C-3 carbon of an epoxide precursor like glycidol (B123203) or its derivatives. For example, a process for producing chiral 3-chloro-2-hydroxypropionitrile involves the ring-opening of chiral epichlorohydrin. google.com Although this yields the regioisomer, it demonstrates the principle of using epoxides. A more direct route to the desired skeleton involves the regioselective ring-opening of glycidic acid (epoxypropionic acid), a known precursor, where a chloride source would attack the C-2 carbon. elsevierpure.com

The reaction of epichlorohydrin with acetic acid, catalyzed by solid acid catalysts, has been studied for the synthesis of 3-chloro-2-hydroxypropyl acetate (B1210297), showcasing a regioselective ring-opening that favors attack at the C-2 carbon. researchgate.net This highlights how catalyst and reaction conditions can influence the site of nucleophilic attack on the epoxide ring.

PrecursorReagent/CatalystProductResearch Finding
EpichlorohydrinAcetic Acid / Solid Acid Catalyst (e.g., Cs-DTP on Clay)3-Chloro-2-hydroxypropyl acetateDemonstrates regioselective ring-opening of the epoxide, a key step in building the chloro-hydroxy propane (B168953) backbone. researchgate.net
Chiral EpichlorohydrinSodium Cyanide / Citric AcidChiral 3-Chloro-2-hydroxypropionitrileShows the utility of chiral epoxides as starting materials for producing enantiomerically enriched chloro-hydroxy compounds. google.com

Stereoselective Synthesis Strategies for Chiral Enantiomers

Given that this compound is a chiral molecule, developing synthetic methods that produce a single enantiomer is of significant importance. Stereoselective strategies are designed to control the formation of the chiral center at the C-2 position.

One of the most powerful methods for achieving this is through the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Asymmetric catalysis in C-C bond formation is a sophisticated strategy to set the stereochemistry of the molecule during the construction of its carbon backbone. A prominent example is the Evans asymmetric aldol (B89426) reaction, which uses oxazolidinone chiral auxiliaries. wikipedia.orgnih.gov

In this approach, a chiral oxazolidinone is acylated with a chloroacetyl group to form an N-chloroacetyloxazolidinone. This compound is then converted into its boron enolate, which subsequently reacts with an aldehyde (like formaldehyde (B43269) or a protected equivalent) in an aldol reaction. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed attack results in the formation of a new C-C bond with a high degree of diastereoselectivity, simultaneously setting the stereochemistry at both the C-2 (chloro-substituted) and C-3 (hydroxy-substituted) positions. Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically pure this compound. wikipedia.org

This method is particularly powerful as it establishes two adjacent stereocenters in a single, highly controlled reaction step. wikipedia.org

Reaction TypeChiral ControlKey ReagentsIntermediateKey Outcome
Asymmetric Aldol ReactionEvans Oxazolidinone AuxiliaryN-chloroacetyloxazolidinone, Dibutylboron triflate, AldehydeChiral N-acyloxazolidinone adductHigh diastereoselectivity in the formation of the C2-C3 bond, leading to enantiomerically pure product after auxiliary removal. wikipedia.orgnih.gov
Chemoenzymatic Transformations for Enantiopurity

The production of enantiomerically pure this compound, a valuable chiral building block, is greatly facilitated by chemoenzymatic methods, particularly through kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most notably lipases, to differentiate between the enantiomers of a racemic mixture.

Lipase (B570770) B from Candida antarctica (CALB) is a prominent and highly effective biocatalyst for this purpose. polimi.itgoogle.com The general strategy involves either the enantioselective hydrolysis of a racemic ester of this compound or the enantioselective esterification of the racemic acid itself. In the hydrolysis approach, the enzyme selectively catalyzes the conversion of one ester enantiomer into the corresponding chiral acid, leaving the other ester enantiomer unreacted. Conversely, in esterification, the enzyme selectively converts one acid enantiomer into an ester.

The choice of acylating agent and solvent is crucial for the success of these resolutions. For instance, in the kinetic resolution of related chiral amines, various acylating agents such as diisopropyl malonate and isopropyl 2-ethoxyacetate have been tested, with the latter often providing a good balance between conversion and enantioselectivity. google.com The solvent medium also plays a pivotal role; methyl tert-butyl ether (MTBE) has been effectively used in the resolution of β-lactam precursors. rsc.org

Research on structurally similar compounds provides insight into the potential behavior of this compound in such enzymatic reactions. A study on the kinetic resolution of β-lactams with various halogen substituents demonstrated that chloro-substituted analogues had a slower rate of conversion compared to unsubstituted ones. rsc.org This reduced reaction rate, however, led to an increased enantiomeric excess (ee), achieving values up to 86% for the desired 3-hydroxyl enantiomer. rsc.org This suggests that the chloro-substituent on the propionic acid backbone could similarly influence the kinetics and selectivity of the resolution.

To enhance the practical application of these enzymatic methods, immobilization of the lipase is a common strategy. Covalently immobilizing CALB on supports like Immobead-350 has been shown to significantly improve the enzyme's thermal and solvent stability compared to the soluble form. polimi.it This increased stability is advantageous for industrial-scale synthesis, allowing for easier catalyst recovery and reuse.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Solvent Effects on Synthetic Efficiency

The choice of solvent is a critical factor that can dramatically influence reaction outcomes. In the context of hydrolyzing ester precursors to obtain the final acid, the solvent's properties, such as polarity and its ability to dissolve reactants, are paramount. For instance, the alkaline hydrolysis of ethyl caprylate, another ester, showed a decrease in reaction rate as the percentage of acetone (B3395972) in a water-acetone mixture was increased. dntb.gov.ua Similarly, studies on the hydrolysis of ethyl acetate in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water have been conducted to understand how solvent composition affects reaction velocity. scispace.com

In chemoenzymatic syntheses, the solvent choice is even more complex as it must also maintain the enzyme's activity and selectivity. There is a general tendency for water-miscible solvents to be more deactivating to enzymes than water-immiscible ones. For biocatalytic reactions, solvents such as toluene (B28343), acetonitrile (B52724), and various ethers are often evaluated. nih.gov In one specific case involving a lipase-catalyzed hydrolysis, switching the solvent from DMSO to either the water-insoluble toluene or the water-soluble acetonitrile completely halted the reaction, underscoring the profound impact of the solvent.

For non-enzymatic pathways, such as the synthesis of quinoline (B57606) derivatives from precursors with a similar chloro-aldehyde structure, a range of solvents including ethanol, toluene, and dimethylformamide (DMF) are typically screened to find the optimal conditions for yield. nih.gov In some cases, solvent-free conditions have been found to provide the best results. nih.gov

Temperature and Pressure Optimization in Laboratory-Scale Synthesis

Temperature is a fundamental parameter in optimizing the synthesis of this compound. Generally, increasing the reaction temperature accelerates the reaction rate. scielo.br However, this can be a double-edged sword, as higher temperatures may also promote the formation of undesirable byproducts and impurities. For example, in the synthesis of lactide from lactic acid, a structurally related hydroxy acid, increasing the temperature resulted in higher amounts of both optical and chemical impurities. scielo.br In a process for preparing 2-chloropropionic acid by chlorinating propionic acid, a reaction temperature between 115°C and 140°C is specified, indicating a carefully selected window to balance reaction rate and purity. google.com For enzymatic reactions, temperature control is even more critical, as there is an optimal temperature for enzyme activity, beyond which the enzyme can denature and lose its catalytic function.

The effect of pressure on the synthesis of this compound is generally less pronounced, as the key reactions are typically conducted in the liquid phase. Pressure optimization becomes more relevant in reactions that involve gaseous reactants or products. In the synthesis of lactide, for instance, a decrease in pressure was found to increase the rate of synthesis. scielo.br However, for the common laboratory-scale synthesis of this compound, such as the hydrolysis of its corresponding ester or the chlorination of a precursor, the reaction is typically performed at atmospheric pressure, and pressure is not considered a primary variable for optimization.

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 Chloro 3 Hydroxypropionic Acid

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C-2 position of 2-chloro-3-hydroxypropionic acid is susceptible to nucleophilic attack, a characteristic reaction of alkyl halides. This allows for the displacement of the chloride ion by a variety of nucleophiles, paving the way for the synthesis of numerous substituted hydroxypropionic acid analogues.

Mechanistic Studies of Halogen Displacement

The displacement of the chlorine atom in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as a leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Intramolecular nucleophilic substitution can also occur. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom to form a three-membered cyclic ether known as an epoxide, specifically 2,3-epoxypropionic acid (glycidic acid). This reaction is an example of a Williamson ether synthesis. The formation of a stable five or six-membered ring is generally favored in intramolecular reactions, but the formation of a strained three-membered epoxide ring is also possible. youtube.com

Formation of Substituted Hydroxypropionic Acid Analogues

The nucleophilic substitution of the chloro group allows for the introduction of various functional groups, leading to a wide array of 3-hydroxypropionic acid derivatives. A notable example is the synthesis of isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid. This transformation can be achieved by reacting this compound with ammonia (B1221849) or other nitrogen-based nucleophiles.

NucleophileProductDerivative Class
Ammonia (NH₃)Isoserine (3-Amino-2-hydroxypropanoic acid)β-Amino acid
Hydroxide (B78521) ion (OH⁻) (intramolecular)2,3-Epoxypropionic acid (Glycidic acid)Epoxide
Cyanide ion (CN⁻)2-Cyano-3-hydroxypropionic acidCyano acid
Azide ion (N₃⁻)2-Azido-3-hydroxypropionic acidAzido acid

Reactions of the Hydroxyl Group

The primary hydroxyl group at the C-3 position of this compound can undergo reactions typical of alcohols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, to form esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides in the presence of a base (Williamson ether synthesis). These reactions provide a route to modify the properties of the parent molecule, for instance, by introducing long alkyl chains to increase its lipophilicity.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation of the related compound 2-hydroxypropanoic acid (lactic acid) with N-chlorosuccinimide in an alkaline medium has been studied, with pyruvic acid identified as the product. ijirset.com Stronger oxidizing agents, such as potassium permanganate or chromic acid, would be expected to oxidize the primary alcohol to a carboxylic acid.

Carboxylic Acid Group Reactivity

The carboxylic acid group is a key functional moiety that undergoes a variety of reactions, including deprotonation, esterification, and conversion to amides and other acid derivatives.

Under basic conditions, the carboxylic acid is readily deprotonated to form a carboxylate salt. This increases the water solubility of the compound.

The most common reaction of the carboxylic acid group is esterification. In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This process, known as Fischer esterification, is an equilibrium reaction.

Furthermore, the carboxylic acid can be converted into an amide by reaction with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult due to the acid-base reaction that forms a highly unreactive carboxylate salt. fishersci.be A variety of reagents and methods have been developed for efficient amide bond formation. nih.govresearchgate.netorganic-chemistry.org

Reagent(s)ProductDerivative Class
Alcohol (R'OH), Acid catalyst2-Chloro-3-hydroxypropionate esterEster
Thionyl chloride (SOCl₂)2-Chloro-3-hydroxypropionyl chlorideAcyl chloride
Amine (R'NH₂), Coupling agent2-Chloro-3-hydroxypropionamideAmide

Amidation and Anhydride Formation

The carboxylic acid group of this compound can undergo typical reactions such as amidation and anhydride formation.

Amidation: The conversion of this compound to its corresponding amide, 2-chloro-3-hydroxypropanamide, can be achieved through various methods. One common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. The presence of a base is often required to neutralize the HCl generated during the reaction. Direct amidation of the carboxylic acid with an amine is also possible, though it may require coupling agents or harsh reaction conditions to overcome the formation of ammonium carboxylate salts.

AmineProductReaction ConditionsYieldReference
Ammonia2-chloro-3-hydroxypropanamide1. SOCl₂ 2. NH₃Not ReportedGeneral Knowledge
Primary Amine (R-NH₂)N-alkyl-2-chloro-3-hydroxypropanamide1. SOCl₂ 2. R-NH₂Not ReportedGeneral Knowledge
Secondary Amine (R₂NH)N,N-dialkyl-2-chloro-3-hydroxypropanamide1. SOCl₂ 2. R₂NHNot ReportedGeneral Knowledge

Anhydride Formation: The formation of an acid anhydride from this compound can proceed via the reaction of the carboxylic acid with a more reactive acyl derivative, such as an acyl chloride. For instance, reacting this compound with its corresponding acyl chloride would yield the symmetric anhydride. The synthesis of mixed anhydrides is also possible by reacting this compound with a different acyl chloride. Dehydration of two molecules of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent, is another route to the anhydride.

ReactantProductReaction ConditionsYieldReference
2-chloro-3-hydroxypropionyl chloride2-chloro-3-hydroxypropionic anhydrideBaseNot ReportedGeneral Knowledge
Acetic chlorideAcetic 2-chloro-3-hydroxypropionic anhydrideBaseNot ReportedGeneral Knowledge

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from this compound is a potential transformation, although it is not as straightforward as for β-keto acids or α,β-unsaturated acids. The presence of the electron-withdrawing chlorine atom at the α-position can influence the stability of potential intermediates.

Mechanistically, the decarboxylation could be initiated by heat or catalysis. Thermal decarboxylation would likely proceed through a concerted mechanism or via a carbanionic intermediate at the α-position. The stability of this carbanion would be influenced by the inductive effect of the adjacent chlorine and hydroxyl groups. Catalytic decarboxylation, employing metal catalysts, could offer a milder pathway by facilitating the cleavage of the C-C bond. While specific studies on the decarboxylation of this compound are not extensively reported, related substituted propionic acids have been shown to undergo decarboxylation under various conditions.

Reaction TypeProductConditionsMechanismReference
Thermal Decarboxylation1-chloro-2-hydroxyethane + CO₂High TemperaturePotentially via a carbanion intermediateTheoretical
Catalytic Decarboxylation1-chloro-2-hydroxyethane + CO₂Metal CatalystFormation of an organometallic intermediateTheoretical

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions.

Intramolecular Cyclization: The most prominent intramolecular reaction is the cyclization to form an epoxide, specifically glycidic acid (oxirane-2-carboxylic acid). This reaction is an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction to form the three-membered epoxide ring. The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide.

Rearrangement Pathways: While less common for this specific molecule, rearrangement reactions of related α-halo carbonyl compounds are known. The Favorskii rearrangement, for instance, occurs in α-halo ketones upon treatment with a base, leading to a rearranged carboxylic acid derivative. Although this compound is not a ketone, under certain conditions that might involve oxidation of the hydroxyl group, a Favorskii-type rearrangement could potentially occur. However, the direct rearrangement of this compound itself is not a commonly reported pathway.

Stereochemical Outcomes of Reactions

The presence of a chiral center at the C2 position of this compound means that the stereochemical outcomes of its reactions are of significant interest.

Diastereoselectivity and Enantioselectivity in Transformations

Diastereoselectivity in Intramolecular Cyclization: The formation of glycidic acid from this compound is a diastereospecific reaction. The Sₙ2 mechanism of the intramolecular cyclization dictates that the attacking alkoxide and the leaving chloride group must be in an anti-periplanar conformation. This means that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. For example, the cyclization of (2R,3R)-2-chloro-3-hydroxypropionic acid would be expected to yield a different diastereomer of glycidic acid than the cyclization of (2R,3S)-2-chloro-3-hydroxypropionic acid. The relative orientation of the chloro and hydroxyl groups in the starting material determines the facial selectivity of the ring closure.

Enantioselectivity: If a racemic mixture of this compound is used, the resulting glycidic acid will also be racemic. However, if an enantiomerically pure starting material is used, the intramolecular cyclization will proceed with retention of stereochemical information (relative to the reacting centers), leading to an enantiomerically enriched or pure product. The stereospecificity of the Sₙ2 reaction ensures that the chirality at the C3 carbon is inverted during the ring closure, while the chirality at the C2 carbon is retained.

Starting Material StereoisomerProduct StereoisomerTransformation TypeKey Stereochemical Feature
(2R,3S)-2-chloro-3-hydroxypropionic acid(2S)-glycidic acidIntramolecular Sₙ2 CyclizationInversion of configuration at C3
(2S,3R)-2-chloro-3-hydroxypropionic acid(2R)-glycidic acidIntramolecular Sₙ2 CyclizationInversion of configuration at C3
(2R,3R)-2-chloro-3-hydroxypropionic acid(2R)-glycidic acidIntramolecular Sₙ2 CyclizationInversion of configuration at C3
(2S,3S)-2-chloro-3-hydroxypropionic acid(2S)-glycidic acidIntramolecular Sₙ2 CyclizationInversion of configuration at C3

Enzymatic and Microbiological Transformations of 2 Chloro 3 Hydroxypropionic Acid

Identification of Microbial Strains Capable of Metabolizing Halogenated Compounds

The search for and identification of microorganisms that can break down halogenated pollutants is fundamental to developing bioremediation technologies. These microbes are typically found in environments that have been historically contaminated with such chemicals.

The isolation of microorganisms that produce dehalogenases is often the first step in understanding the degradation pathways of halogenated compounds. These organisms can utilize haloalkanoic acids as their sole source of carbon and energy. utm.my The process generally involves collecting samples from contaminated sites, followed by enrichment cultures in a minimal medium where the target halogenated compound is the only carbon source. scielo.sa.cr This selective pressure favors the growth of strains capable of metabolizing the compound.

Once isolated, these strains are characterized using morphological, biochemical, and molecular techniques. scielo.sa.crmdpi.com For instance, 16S rRNA gene sequencing is a standard method for phylogenetic identification. nih.govf1000research.com Numerous bacterial and fungal species have been identified for their dehalogenating capabilities. For example, strains of Pseudomonas, Rhizobium, Sphingobium, and Trichoderma have been extensively studied for their ability to degrade various haloalkanoic acids. utm.myf1000research.comresearchgate.netresearchgate.net Similarly, actinomycetes like Streptomyces have been isolated from herbicide-treated soils and have shown the ability to degrade chlorinated compounds like alachlor. nih.gov A notable example is the isolation of Pseudomonas sp. strain S3, which can utilize D,L-2-chloropropionic acid by producing two distinct dehalogenases. researchgate.net

Table 1: Examples of Isolated Microorganisms and the Halogenated Compounds They Degrade

Microbial StrainDegraded Compound(s)Isolation Source
Pseudomonas sp. CTN-32,4,5,6-tetrachloroisophthalonitrile (chlorothalonil)Not Specified
Pseudomonas sp. strain S3D,L-2-chloropropionic acidNot Specified
Rhizobium sp. RC1L-2-haloacidsNot Specified
Trichoderma sp. SP2, Mucor sp. SP13-chloropropionic acid (3CP)Agricultural land
Lysinibacillus boronitolerans MH2Trichloroacetic acid (TCA)Marine environment (Johor Strait)
Stenotrophomonas maltophiliaChlorpyrifosAgricultural soils
Enterobacter cloacae, Ochrobactrum anthropiChlorothalonil (B1668833) (partial)Agricultural soils
Streptomyces sp. (LS143, LS151, etc.)AlachlorHerbicide-treated soil

Screening environmental isolates for novel biocatalysts is crucial for discovering enzymes with improved or unique properties, such as higher activity, broader substrate specificity, or greater stability. mdpi.com Environments contaminated with halogenated compounds are considered hotspots for discovering bacteria that have evolved specialized enzymes for detoxification. mdpi.com Activity-based screening is a reliable method for accelerating the discovery of new dehalogenases. mdpi.com This can involve growing isolates in the presence of a target compound and assaying for the release of halide ions or the formation of a specific metabolite. For example, screening of soil microorganisms has identified strains that can use short-chain haloalkanoic acids like chloroacetate (B1199739) and 2-chloropropionate as their sole carbon source. mdpi.com The search for novel biocatalysts extends to various ecosystems, with studies isolating dehalogenase-producing bacteria from both terrestrial and marine environments. utm.mymdpi.com

Dehalogenation Mechanisms and Enzyme Kinetics

Dehalogenases catalyze the cleavage of carbon-halogen bonds, which is typically the initial and rate-limiting step in the degradation of halogenated compounds. researchgate.net These enzymes are broadly classified based on their reaction mechanism and substrate specificity. utm.my

Hydrolytic dehalogenation is a common mechanism where the halogen atom is replaced by a hydroxyl group derived from a water molecule. nih.gov This reaction results in the formation of a corresponding alcohol, a halide ion, and a proton. nih.gov Several types of hydrolytic dehalogenases have been characterized, including haloalkane dehalogenases and haloacid dehalogenases. nih.gov

Haloacid dehalogenases are particularly relevant to the transformation of 2-Chloro-3-hydroxypropionic acid. They are further categorized based on their stereospecificity:

L-2-haloacid dehalogenases (L-DEX) act on L-enantiomers of 2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. utm.mymdpi.com

D-2-haloacid dehalogenases (D-DEX) act on D-enantiomers to yield L-2-hydroxyalkanoic acids. mdpi.com

D,L-2-haloacid dehalogenases (D,L-DEX) can act on both enantiomers. utm.mymdpi.com

The kinetics of these enzymes are critical for their application. For instance, the chlorothalonil hydrolytic dehalogenase (Chd) from Pseudomonas sp. CTN-3 was found to have a Michaelis constant (K_m) of 0.112 mM and a catalytic rate (k_cat) of 207 s⁻¹ for its substrate, indicating high efficiency. nih.gov

Table 2: Kinetic Parameters of a Representative Hydrolytic Dehalogenase

EnzymeSource OrganismSubstrateK_m (mM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)
ChdPseudomonas sp. CTN-3Chlorothalonil0.112207~7.0< 40

Reductive dehalogenation is another significant mechanism, especially under anaerobic conditions. In this process, the halogen atom is removed and replaced by a hydrogen atom. This reaction is critical for the breakdown of highly chlorinated compounds. Microorganisms capable of this process, known as organohalide-respiring bacteria, use halogenated compounds as terminal electron acceptors in their energy metabolism. nih.gov For example, an anaerobic bacterium designated strain 2CP-1 was isolated that could grow by coupling the reductive dehalogenation of 2-chlorophenol (B165306) to phenol (B47542) with acetate (B1210297) oxidation. nih.gov This activity was found to be inducible, as the organism only dechlorinated the compound after being grown in its presence. nih.gov

Metabolic Flux Analysis in Engineered Microbial Systems

Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org It provides a detailed snapshot of cellular metabolism, helping to understand metabolic phenotypes and identify bottlenecks in pathways. rsc.org MFA is particularly valuable in metabolic engineering for optimizing the production of desired chemicals or enhancing the degradation of pollutants. nih.gov

While specific MFA studies on microbial systems engineered to degrade this compound are not prominent in the literature, the principles are widely applied to related processes. For instance, MFA has been instrumental in engineering Escherichia coli and Klebsiella pneumoniae for the production of 3-hydroxypropionic acid (3-HP) from glycerol (B35011). nih.gov Such analyses help researchers understand the distribution of carbon flux between the desired production pathway and competing pathways, such as cell growth or the formation of byproducts. nih.gov By identifying rate-limiting steps or flux-draining side reactions, targeted genetic modifications can be made. osti.gov These modifications might include overexpressing key enzymes in the desired pathway or deleting genes responsible for competing reactions to redirect metabolic flux towards the product of interest. osti.gov For example, in efforts to improve 3-HP production in Aspergillus niger, proteomic and metabolomic analyses, which are often coupled with MFA, identified targets like pyruvate (B1213749) carboxylase for overexpression to improve yield. osti.gov

The application of MFA to an engineered microbe designed to degrade this compound would involve quantifying the flow of carbon from the substrate through the dehalogenation and subsequent catabolic pathways. This would enable the rational engineering of the organism for enhanced degradation efficiency, a critical goal for practical bioremediation applications.

Pathways for Carbon Source Utilization and By-product Formation

The microbial utilization of this compound as a sole carbon and energy source necessitates a series of enzymatic reactions to first detoxify the molecule by removing the chlorine atom and then to channel the resulting carbon skeleton into central metabolic pathways. While direct and complete pathway elucidation for this specific compound is not extensively documented, a scientifically plausible metabolic route can be proposed based on known microbial enzymatic capabilities for structurally similar compounds.

The initial and most critical step in the metabolism of this compound is the cleavage of the carbon-halogen bond, a process known as dehalogenation. This reaction is typically catalyzed by a class of enzymes called haloacid dehalogenases . These enzymes hydrolytically remove the halide ion from haloalkanoic acids. nih.govfrontiersin.org Specifically, L-2-haloacid dehalogenases (L-DEX) are known to act on L-2-chloropropionic acid, converting it to D-lactic acid through an inversion of stereochemistry. frontiersin.org By analogy, a similar dehalogenase is expected to convert this compound to Glyceric acid .

Substrate Enzyme Product
This compound Haloacid dehalogenase Glyceric acid + Chloride

Once formed, glyceric acid can be assimilated into the central metabolism of the microorganism. Several bacteria, including species of Gluconobacter and Acetobacter, are known to metabolize glyceric acid. asm.orgnih.govnih.gov The entry of glyceric acid into central metabolic pathways is generally initiated by its phosphorylation. Glycerate kinase is a key enzyme that catalyzes the ATP-dependent phosphorylation of glycerate to either 2-phosphoglycerate or 3-phosphoglycerate (B1209933) , depending on the specific class of the enzyme. nih.gov

From here, the metabolic fate of the phosphorylated glycerate is intertwined with well-established central pathways:

3-Phosphoglycerate: This is a key intermediate in glycolysis and gluconeogenesis. It can be converted to phosphoenolpyruvate (B93156) and subsequently to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating energy in the form of ATP and reducing equivalents (NADH and FADH2). nih.gov

2-Phosphoglycerate: This is also an intermediate of glycolysis and can be readily converted to 3-phosphoglycerate by the enzyme phosphoglycerate mutase.

Alternatively, glyceric acid can be reduced to glycerol by glycerate dehydrogenase , which would require a reducing cofactor like NADH or NADPH. The resulting glycerol can then be phosphorylated by glycerol kinase to glycerol-3-phosphate, an intermediate that can enter glycolysis or be used in lipid biosynthesis. nih.gov

The formation of by-products during the metabolism of this compound would largely depend on the specific microorganism and the metabolic route it employs. Incomplete oxidation could lead to the accumulation of intermediates such as pyruvate, lactate (B86563), or acetate, particularly under oxygen-limiting conditions. If the metabolic flux is high, the accumulation of glyceric acid itself could occur.

Intermediate Subsequent Enzyme(s) Metabolic Pathway Entered Potential By-products
Glyceric acid Glycerate kinase Glycolysis/Gluconeogenesis Pyruvate, Lactate, Acetate
Glyceric acid Glycerate dehydrogenase, Glycerol kinase Glycolysis, Lipid biosynthesis Glycerol

Cofactor Regeneration in Microbial Biotransformations

The enzymatic transformations involved in the utilization of this compound are dependent on the availability of essential cofactors, particularly nicotinamide (B372718) adenine (B156593) dinucleotides (NAD⁺/NADH and NADP⁺/NADPH). These cofactors act as electron carriers in the redox reactions that are central to metabolism. The continuous supply of these cofactors in their required oxidized or reduced forms is crucial for sustained metabolic activity, a process known as cofactor regeneration. nih.govlibretexts.org

The dehalogenation step catalyzed by haloacid dehalogenases is a hydrolytic reaction and does not directly involve these redox cofactors. However, the subsequent metabolism of glyceric acid is rich in redox reactions that necessitate efficient cofactor cycling.

For instance, if glyceric acid is oxidized towards pyruvate and the TCA cycle, there will be a net production of reducing equivalents (NADH and FADH₂). The regeneration of NAD⁺ from NADH is primarily achieved through the electron transport chain, where oxygen serves as the terminal electron acceptor in aerobic respiration. Under anaerobic conditions, microorganisms employ fermentation pathways to reoxidize NADH, leading to the formation of products like lactate or ethanol.

Conversely, if the pathway involves reductive steps, such as the conversion of glyceric acid to glycerol, a supply of reduced cofactors (NADH or NADPH) is required. The regeneration of these reduced cofactors is typically linked to the oxidative branches of central metabolism, such as the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH, or the oxidation of other substrates.

In the context of whole-cell biotransformations, maintaining a balanced redox state is critical. The cell must couple enzymatic reactions that produce reducing equivalents with those that consume them to prevent a redox imbalance that could inhibit metabolic activity. frontiersin.org For example, the NADH generated from the oxidation of glyceraldehyde-3-phosphate in glycolysis can be used for ATP generation through oxidative phosphorylation or to drive reductive biosynthesis reactions.

Engineered microbial systems for biotransformations often incorporate strategies to ensure efficient cofactor regeneration. This can involve the co-expression of dehydrogenase enzymes that can utilize a cheap co-substrate (e.g., formate (B1220265) or glucose) to regenerate the required NADH or NADPH. nih.govmdpi.com For example, a formate dehydrogenase can be used to reduce NAD⁺ to NADH using formate, which is oxidized to CO₂. This ensures a continuous supply of the reduced cofactor for the desired biotransformation.

Metabolic Process Cofactor Change Regeneration Mechanism
Oxidation of glyceraldehyde-3-phosphate NAD⁺ → NADH Electron Transport Chain (aerobic), Fermentation (anaerobic)
Reduction of glyceric acid NADH → NAD⁺ Oxidation of other substrates (e.g., in glycolysis, pentose phosphate pathway)
Engineered Regeneration NAD⁺ → NADH Co-expressed dehydrogenases (e.g., formate dehydrogenase)

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 3 Hydroxypropionic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 2-Chloro-3-hydroxypropionic acid from complex matrices, assessing its purity, and resolving its enantiomeric forms. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary resolving power and sensitivity.

Chiral Chromatography for Enantiomeric Separation

As this compound possesses a chiral center at the C2 position, its enantiomers can exhibit different biological activities. Consequently, their separation and quantification are critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier technique for this purpose. eijppr.comresearchgate.net

The direct resolution of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a broad range of chiral compounds, including carboxylic acids. eijppr.commdpi.com For this compound, a column such as one based on an amylose or cellulose derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)) would be a suitable choice.

The separation mechanism involves a combination of interactions, including hydrogen bonding (with the carboxyl and hydroxyl groups), dipole-dipole interactions (with the chloro group), and steric hindrance, which differ between the two enantiomers, leading to different retention times. eijppr.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. mdpi.com Additives such as trifluoroacetic acid are often incorporated to suppress the ionization of the carboxylic acid group and improve peak shape.

Table 1: Illustrative HPLC Method for Chiral Separation of this compound
ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of this compound, chemical derivatization is a mandatory step to convert its polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives. researchgate.netjfda-online.com

A common and effective derivatization strategy is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole can be used to convert both the hydroxyl and carboxylic acid protons into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.net This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a nonpolar or medium-polarity stationary phase like 5% phenyl polysiloxane (e.g., DB-5 or HP-5MS). The separated components enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis
ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. encyclopedia.pubresearchgate.net This technique is particularly suited for analyzing complex biological or environmental samples where the analyte concentration is low.

The analysis can often be performed with minimal sample preparation, sometimes involving only a simple dilution and filtration or a solid-phase extraction (SPE) for cleanup and concentration. nih.gov Reversed-phase liquid chromatography is commonly employed, using a C18 column. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The acidic modifier helps to ensure good peak shape for the carboxylic acid. lcms.cz

The eluent from the LC column is directed to the mass spectrometer, which is typically a triple quadrupole (QqQ) instrument equipped with an Electrospray Ionization (ESI) source. youtube.com ESI is a soft ionization technique that keeps the molecule intact, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for acidic compounds. youtube.com In the tandem MS system, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 123) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides very high selectivity and sensitivity, minimizing matrix interference and allowing for detection limits in the sub-µg/L range. nih.govnih.gov

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic methods are fundamental for the unequivocal identification and structural elucidation of this compound. Techniques like vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are complementary and together provide a comprehensive vibrational profile of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy excels at detecting vibrations of polar bonds. For this compound, the most prominent bands would be the very broad O–H stretching vibration from the hydrogen-bonded carboxylic acid group (typically 2500-3300 cm⁻¹) which overlaps with the alcohol O-H stretch, and the intense C=O (carbonyl) stretching band of the carboxylic acid (around 1700-1730 cm⁻¹). libretexts.orglibretexts.org Other key absorptions include the C–O stretching (1210-1320 cm⁻¹) and the C–Cl stretching (around 850-550 cm⁻¹) bands. libretexts.org

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to vibrations of nonpolar bonds and symmetric vibrations. While the O-H stretch is weak in Raman, the C=O stretch will still be visible. The C-Cl bond also gives a characteristic Raman signal. nih.gov This technique can be useful for analyzing samples in aqueous solution and for studying conformational changes. youtube.com

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
O–H (Carboxylic Acid)Stretching3300 - 2500Strong, Very Broad
O–H (Alcohol)Stretching3500 - 3200Strong, Broad
C–HStretching3000 - 2850Medium
C=O (Carboxylic Acid)Stretching1730 - 1700Strong, Sharp
C–OStretching1320 - 1210Medium
C–ClStretching850 - 550Medium to Strong

Data adapted from general spectroscopic tables. libretexts.orglibretexts.orgpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR : The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent protons or proton groups.

The two protons of the -CH₂OH group would be diastereotopic due to the adjacent chiral center. They would appear as a complex multiplet (often two doublets of doublets, an ABX system) in the range of 3.8-4.2 ppm.

The single proton on the chiral carbon (-CHCl-) would appear as a triplet or doublet of doublets (depending on the coupling constants) around 4.4-4.7 ppm, shifted downfield by the adjacent electron-withdrawing chlorine and carboxyl groups.

The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The carboxyl proton is typically found far downfield (>10 ppm).

¹³C NMR : The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three carbon atoms.

The carbon of the -CH₂OH group is expected around 63-68 ppm.

The carbon of the -CHCl- group would be found further downfield, approximately in the 55-65 ppm range.

The carbonyl carbon of the carboxylic acid will have the largest chemical shift, appearing in the 170-175 ppm region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the structure by showing correlations between neighboring protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbons. bas.bg

Table 4: Predicted NMR Data for this compound
NucleusPositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1-C H₂OH--~65
C2-C HCl---~60
C3-C OOH--~172
H-CH ₂OH~3.9Multiplet (dd)-
H-CH Cl-~4.5Triplet (t) or dd-
H-COOH >10Broad Singlet-

Predicted values are based on data from similar structures and general chemical shift principles. pdx.educhemicalbook.comdocbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.gov This powerful analytical technique provides unequivocal insights into molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.comnumberanalytics.com For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a crystal. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. numberanalytics.comazom.com By analyzing the geometric arrangement and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. azom.com This electron density map is then interpreted to determine the positions of the individual atoms, revealing the molecule's complete solid-state structure. numberanalytics.com

A successful crystallographic analysis of this compound would definitively establish the spatial relationship between the chlorine atom, the hydroxyl group, and the carboxylic acid function around the chiral center. This would provide invaluable data on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, which govern the crystal packing.

Due to the absence of published crystallographic data for this compound, a data table of its crystal parameters cannot be provided.

Stability Studies and Degradation Product Characterization

Stability studies are crucial for understanding the chemical reactivity of a compound under various conditions. For this compound, such studies would focus on its susceptibility to degradation by factors such as pH and temperature.

pH-Dependent Degradation Pathways

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Halogenated carboxylic acids can undergo hydrolysis, and the rate and mechanism of this degradation are typically pH-dependent. nih.gov

In acidic, neutral, and alkaline conditions, the primary anticipated degradation pathway would be the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion to form glyceric acid. The mechanism of this hydrolysis could proceed via an SN2 pathway, involving the backside attack of a hydroxide ion on the carbon atom bearing the chlorine.

Another potential degradation route, particularly under basic conditions, could involve an elimination reaction. The abstraction of the acidic proton from the carboxylic acid, followed by the removal of the proton on the carbon adjacent to the chlorine, could lead to the formation of an unsaturated intermediate.

A systematic study would involve incubating solutions of this compound at various pH values (e.g., pH 2, 7, and 9) and temperatures, and monitoring the disappearance of the parent compound and the appearance of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC).

Hypothetical pH-Dependent Degradation Products of this compound

ConditionPotential Degradation ProductPotential Pathway
Acidic/Neutral/BasicGlyceric acidNucleophilic Substitution (Hydrolysis)
BasicEpoxypropionic acidIntramolecular cyclization

This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Thermal Degradation Profiles

Thermal degradation involves the decomposition of a compound at elevated temperatures. wikipedia.org The process can lead to a variety of smaller molecules through mechanisms such as decarboxylation, dehydration, and fragmentation. wikipedia.orgnih.gov

For this compound, a primary thermal degradation pathway is likely to be decarboxylation, where the carboxylic acid group is lost as carbon dioxide, potentially forming 1-chloro-2-hydroxyethane. Another possibility is the intramolecular elimination of water, involving the hydroxyl and carboxylic acid groups, to form a lactone, or the elimination of hydrogen chloride.

Thermogravimetric Analysis (TGA) would be a key technique to study the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs. nih.gov To identify the volatile degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be employed. nih.gov

Hypothetical Thermal Degradation Products of this compound

Temperature RangePotential Degradation ProductPotential Pathway
Moderate Heat2-Chloro-lactoneIntramolecular Dehydration
Higher Heat1-Chloro-2-hydroxyethane + CO₂Decarboxylation
Higher HeatGlycolaldehyde + HClElimination

This table is based on the known thermal behavior of similar organic acids, as specific experimental data for this compound is not available.

Computational and Theoretical Studies of 2 Chloro 3 Hydroxypropionic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. For 2-chloro-3-hydroxypropionic acid, these calculations can provide a detailed picture of its intrinsic molecular features.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to investigate the electronic landscape of organic molecules.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the chlorine atom, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbon atoms of the carboxylic acid and the C-Cl bond, which are electron-deficient.

Hypothetical Data Table: Calculated Electronic Properties of this compound (Gas Phase)

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D

Note: This data is hypothetical and serves as an illustrative example of what could be obtained from quantum chemical calculations.

Reactivity Predictions and Transition State Calculations

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with a transition state determines the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as its dehydrochlorination to form 3-hydroxyacrylic acid or its oxidation and reduction reactions. Transition state calculations would reveal the geometry of the activated complex and the energy required to reach it, providing insights into the feasibility and kinetics of these transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. This technique is particularly useful for understanding how a molecule behaves in different environments, such as in various solvents.

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformers. This is achieved by calculating the potential energy of the molecule as a function of its dihedral angles.

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding. In the case of this compound, both the hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates in the condensed phase.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the solvent molecules, providing a realistic representation of the solute-solvent interactions. By performing simulations in different solvents (e.g., water, ethanol, or a non-polar solvent), it is possible to study how the solvent affects the conformational preferences and reactivity of this compound.

Docking Studies and Enzyme-Substrate Interactions (Hypothetical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target.

Hypothetically, docking studies could be employed to investigate the potential interaction of this compound with the active site of an enzyme. For example, given its structural similarity to small carboxylic acids, it could be docked into the binding pocket of a dehydrogenase or a kinase to explore potential inhibitory activity.

The docking process involves generating a multitude of possible binding poses of the ligand (this compound) within the enzyme's active site and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can provide valuable hypotheses about the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the enzyme-ligand complex.

Hypothetical Data Table: Docking Results of this compound with a Hypothetical Dehydrogenase

ParameterValue
Binding Affinity (kcal/mol)-5.8
Interacting ResiduesArg124, Asp168, Gly99
Type of InteractionsHydrogen bonds, Electrostatic interactions

Note: This data is hypothetical and for illustrative purposes only. The enzyme and interacting residues are not based on actual experimental data for this specific compound.

Prediction of Spectroscopic Signatures

As of now, there are no specific, published computational studies that provide predicted spectroscopic data for this compound. Therefore, detailed data tables for its predicted NMR, IR, and UV-Vis spectra cannot be presented.

The following tables are placeholders to illustrate how such data would be presented if it were available from computational research.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)
H on COOHData not available
H on C2Data not available
H on C3 (CH₂)Data not available
H on OHData not available

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (COOH)Data not available
C2 (CHCl)Data not available
C3 (CH₂OH)Data not available

Table 3: Predicted Significant IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (acid)Data not available
C=O stretch (acid)Data not available
O-H stretch (alcohol)Data not available
C-H stretchData not available
C-Cl stretchData not available
C-O stretchData not available

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n → πData not availableData not available
π → πData not availableData not available

Future computational research is necessary to populate these tables and provide a comprehensive theoretical understanding of the spectroscopic properties of this compound.

Applications of 2 Chloro 3 Hydroxypropionic Acid As a Versatile Intermediate in Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique structural features of 2-chloro-3-hydroxypropionic acid make it an important starting material for the synthesis of more complex molecules. Its ability to introduce chirality and multiple functional groups simultaneously is highly valued in the construction of intricate molecular architectures.

In asymmetric synthesis, chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org While direct synthesis of a standalone chiral auxiliary from this compound is not widely documented, its enantiopure forms serve a related and crucial role as chiral building blocks. bldpharm.comtcichemicals.com By incorporating the chiral skeleton of (S)- or (R)-2-chloro-3-hydroxypropionic acid into a molecule, chemists can introduce a specific stereocenter that directs the formation of subsequent stereocenters.

This approach is fundamental to the chiral pool method, where readily available chiral compounds are used as starting materials. tcichemicals.com For instance, the vicinal chloro-hydroxy functionality can be chemically modified in a stereospecific manner to build up more complex chiral structures. This strategy avoids the need for a separate chiral auxiliary that must be attached and later removed, making the synthetic route more efficient. wikipedia.org

Table 1: Role as a Chiral Building Block

Feature Description Significance in Synthesis
Pre-existing Stereocenter The C-2 position is a chiral center. Allows for the direct introduction of chirality into a target molecule.
Bifunctionality Contains hydroxyl and carboxylic acid groups. Offers multiple points for chemical modification and chain elongation.

| Reactive C-Cl Bond | The chlorine atom is susceptible to nucleophilic substitution. | Enables the introduction of various functional groups with stereochemical control. |

This compound is a precursor for various intermediates crucial for the pharmaceutical industry. Amino acids and their derivatives are particularly valuable as they are the building blocks of peptides and act as precursors for a vast array of chiral drugs. evonik.com This compound can be converted into non-proteinogenic amino acids, which are key components in modern drug design.

One significant downstream product of this compound is DL-isoserine, an isomer of the amino acid serine. chemsrc.com Furthermore, research has shown that derivatives of related structures, such as 3-hydroxy-2,2-dimethyl-propionic acid methyl esters, can be synthesized and modified to create compounds with potential biological activity. For example, a series of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were synthesized and showed selective inhibition of colon cancer cells. rsc.org The structural similarity suggests that this compound could serve as a scaffold for developing new therapeutic agents.

Table 2: Examples of Pharmaceutical Intermediates from Related Precursors

Precursor/Intermediate Target API or Application Area Reference
Amino Acids Precursors for chiral drugs (e.g., cancer, cardiovascular) evonik.com
DL-Isoserine Building block for various bioactive molecules chemsrc.com
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives Investigated as Histone Deacetylase Inhibitors (HDACIs) for cancer therapy rsc.org

Role in Agrochemical Development (as synthetic intermediate)

In the field of agrochemicals, the development of potent and environmentally benign pesticides is a continuous effort. Many modern insecticides and fungicides are complex molecules built from specific chiral skeletons. nih.gov While direct use of this compound as an agrochemical intermediate is not extensively documented, its potential lies in its ability to serve as a precursor to key structural motifs.

Recent research in pesticide design involves the synthesis of novel diamide (B1670390) compounds that incorporate amino acid skeletons like alanine (B10760859) or 2-aminobutyric acid. nih.gov These amino acid backbones are combined with other chemical groups, such as pyrazolyl and polyfluoro-substituted phenyl moieties, to create active ingredients. Given that this compound can be converted to amino acids like isoserine, it represents a potential starting point for the synthesis of these advanced agrochemical compounds. Its use could provide a synthetic route to the chiral backbones required for these next-generation pesticides.

Table 3: Potential Application in Agrochemical Synthesis

Agrochemical Class Key Structural Moiety Potential Role of this compound
Diamide Insecticides/Fungicides α-Amino acid skeletons (e.g., Alanine, 2-Aminobutyric acid) Precursor for the synthesis of the chiral amino acid backbone. nih.gov
Herbicides 2-Chloropropionic acid A related, simpler chlorinated acid used as an intermediate. google.com

| Various Pesticides | Trifluoromethylpyridine derivatives | A key structural motif in modern agrochemicals. semanticscholar.org |

Polymer Precursor Chemistry (if applicable to specific derivatives)

The demand for biodegradable and bio-based polymers has driven research into monomers derived from renewable resources. 3-Hydroxypropionic acid (3-HP) is recognized as a key platform chemical that can be polymerized to poly(3-hydroxypropionate) [poly(3HP)], a promising biodegradable polyester (B1180765) with favorable material properties. nih.gov Poly(3HP) is noted for its flexibility and lower melting point compared to other polyhydroxyalkanoates (PHAs). nih.gov

Following this precedent, derivatives of this compound are being explored as monomers for novel functional polymers. Research into the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) has shown that this fluorinated analog is a viable substrate for producing polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govfrontiersin.org The introduction of a halogen atom onto the polymer backbone is expected to modify its physical and chemical properties, potentially leading to materials with enhanced stability or new functionalities. By analogy, this compound can be considered a potential monomer for the synthesis of poly(this compound), expanding the family of halogenated bioplastics.

Table 4: Polymer Precursor Potential

Monomer Corresponding Polymer Potential Properties and Applications
3-Hydroxypropionic acid (3-HP) Poly(3-hydroxypropionate) [Poly(3HP)] Biodegradable, flexible plasticizer. nih.gov
2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) Fluorinated bioplastic with potentially enhanced thermal or chemical stability. nih.govfrontiersin.org

| This compound | Poly(this compound) | Hypothetical chlorinated bioplastic with modified properties. |

Environmental Fate and Bioremediation Research on Halogenated Propionic Acids Academic Focus

Microbial Degradation in Environmental Contexts

The microbial breakdown of halogenated organic compounds, such as 2-Chloro-3-hydroxypropionic acid, is a key area of environmental research. nih.gov Microorganisms have developed a wide array of enzymes and metabolic pathways to utilize these synthetic compounds, offering potential for bioremediation of contaminated sites. nih.gov The effectiveness of this biodegradation is influenced by the specific chemical structure of the compound and the environmental conditions. nih.gov

Pathway Elucidation of Biotransformation Processes

The biotransformation of halogenated compounds by microorganisms is a complex, multi-step process. nih.gov Generally, aerobic degradation can be broken down into three main stages: an upper pathway, a middle pathway, and a lower pathway. nih.gov The initial "upper" pathway involves the removal or modification of functional groups to create simpler aromatic compounds that can be more easily processed by subsequent enzymes. nih.gov

A crucial and often rate-limiting step is dehalogenation, which typically occurs in the "middle" pathway. nih.gov This is the point at which the halogen atom is removed from the molecule. Following dehalogenation, the "lower" pathway converts the resulting intermediates into common cellular metabolites that can be used for energy production. nih.gov

For instance, the degradation of the herbicide mecoprop (B166265), or 2-(2-methyl-4-chlorophenoxy)propionic acid, has been studied in microbial consortia. oup.comasm.org In some cases, a mixture of different bacterial species is required to achieve complete degradation, with no single species capable of utilizing the compound on its own. asm.org Research on the degradation of mecoprop has shown that 4-chloro-2-methylphenol (B52076) is an intermediate in the breakdown pathway. oup.com The degradation of another related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), proceeds through the formation of 2,4-dichlorophenol. nih.gov

The degradation of 2-chlorophenol (B165306) by various bacteria, including Rhodococcus opacus and Alcaligenes xylosoxidans, occurs through the formation of 3-chlorocatechol. nih.gov This intermediate can then be processed through different cleavage pathways, such as the modified ortho-cleavage or meta-cleavage pathways. nih.gov

Enzyme Systems Involved in Xenobiotic Degradation

A diverse range of microbial enzymes are responsible for the breakdown of xenobiotic compounds. nih.gov Key enzymes in the degradation of halogenated compounds include dehalogenases, which catalyze the removal of halogen atoms. nih.govijcmas.com Other important enzyme families are monooxygenases and dioxygenases, which introduce oxygen atoms into the organic molecule, often as an initial step in the degradation pathway. iipseries.org

For example, the degradation of 2,4-D in Cupriavidus necator JMP134 involves a series of enzymes including TfdA (an α-ketoglutarate-dependent dioxygenase) and TcpA (a flavin-dependent chlorophenol monooxygenase). nih.gov The degradation of polychlorinated biphenyls (PCBs) in Pseudomonas sp. also utilizes a cascade of enzymes such as biphenyl-2,3-dioxygenase (BphA) and 2,3-dihydroxy-biphenyl-1,2-dioxygenase (BphC). nih.gov

The genetic basis for these degradative abilities is often found on plasmids, which are small, circular DNA molecules separate from the main bacterial chromosome. ijcmas.comresearchgate.net This allows for the transfer of degradation capabilities between different bacteria. researchgate.net

Some microbial enzymes exhibit enantioselectivity, meaning they preferentially degrade one enantiomer (a mirror-image form) of a chiral compound over the other. For example, Sphingomonas herbicidovorans MH can degrade both the (R) and (S) enantiomers of mecoprop, but at different rates, suggesting the presence of specific enzymes for each enantiomer. researchgate.net Similarly, the RdpA dioxygenase is highly specific for the R enantiomer of mecoprop, while the SdpA dioxygenase is selective for the S enantiomer. nih.gov

Table 1: Examples of Microbial Enzymes in Halogenated Compound Degradation

Enzyme NameEnzyme TypeSubstrate(s)Organism Example
TfdAα-ketoglutarate-dependent dioxygenase2,4-Dichlorophenoxyacetic acid (2,4-D)Cupriavidus necator JMP134 nih.gov
TcpAFlavin-dependent chlorophenol monooxygenaseChlorophenolsCupriavidus necator JMP134 nih.gov
BphABiphenyl-2,3-dioxygenasePolychlorinated biphenyls (PCBs)Pseudomonas sp. nih.gov
RdpADioxygenase(R)-2-(4-chloro-2-methylphenoxy) propionic acidNot specified nih.gov
SdpADioxygenase(S)-2-(4-chloro-2-methylphenoxy) propionic acidNot specified nih.gov
DehalogenaseHydrolaseHalogenated compoundsVarious microorganisms ijcmas.com
MonooxygenaseOxidoreductaseAlkanes, aromatic hydrocarbonsVarious microorganisms iipseries.org
DioxygenaseOxidoreductaseAromatic hydrocarbonsVarious microorganisms iipseries.org

Abiotic Degradation Mechanisms

In addition to microbial activity, halogenated propionic acids can be broken down in the environment through non-biological processes.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In aqueous solutions, aluminum (Al³⁺), a common element in the environment, readily interacts with water molecules, leading to the formation of various mono- and polynuclear hydroxo complexes. mdpi.com The specific aluminum species that form are dependent on factors such as pH and the presence of other ions like chloride. mdpi.com While not directly a degradation of the organic compound itself, these interactions can influence the environmental conditions and potentially the fate of compounds like this compound.

Photolytic Degradation Processes

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. Research on 2-chloro substituted phenothiazines has shown that these compounds can be dehalogenated through photolysis in alcohol solvents. nih.gov This process is believed to occur from a triplet excited state of the molecule and can be quenched by triplet quenchers. nih.gov The photodegradation of other halogenated antibiotics has also been demonstrated, with the potential for complete degradation under certain conditions. engineering.org.cn The efficiency of this process can be influenced by factors such as pH, although in some cases, the degradation rate is not significantly affected by a wide pH range. engineering.org.cn

Q & A

Q. What are the key physicochemical properties of 2-Chloro-3-hydroxypropionic acid critical for experimental design?

Understanding the physicochemical properties of this compound is essential for optimizing reaction conditions, storage, and handling. Key properties include:

PropertyValueReference
Molecular FormulaC₃H₅ClO₃
Molecular Weight124.523 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point259.5 ± 20.0 °C (760 mmHg)
Flash Point110.8 ± 21.8 °C

These properties inform decisions on solvent selection (polarity), storage temperature (avoiding decomposition near boiling point), and safety protocols (flammability near flash point). For example, its density suggests compatibility with aqueous/organic biphasic systems, while the boiling point indicates stability under moderate heating .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

Researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the chloro and hydroxyl groups (¹H and ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities using reverse-phase columns with UV detection.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight and fragmentation patterns.

These methods align with industrial hygiene standards for analytical purposes, as noted in safety data sheets for structurally similar chlorinated acids .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound?

Thermal stability studies require controlled heating experiments and degradation analysis:

Thermogravimetric Analysis (TGA): Measure mass loss under programmed heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.

Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic transitions (e.g., melting, decomposition).

GC-MS Post-Decomposition: Identify volatile degradation products (e.g., chlorinated hydrocarbons, CO₂).

The compound’s boiling point (259.5°C) suggests stability below 200°C, but decomposition pathways (e.g., dehydrochlorination) must be monitored under inert atmospheres .

Q. What methodologies are effective in resolving discrepancies in the catalytic activity of this compound derivatives?

Conflicting catalytic data can arise from variable reaction conditions or impurities. To address this:

  • Standardized Protocols: Fix parameters (temperature, solvent, catalyst loading) across replicates.
  • Control Experiments: Test derivatives against non-chlorinated analogs to isolate the chloro group’s electronic effects.
  • Advanced Characterization: Use X-ray crystallography or DFT calculations to correlate structure-activity relationships.

Referencing occupational safety guidelines (e.g., PPE, fume hoods) ensures reproducibility by minimizing contamination risks .

Q. How can researchers mitigate challenges in synthesizing enantiopure this compound?

Chirality control requires:

  • Asymmetric Catalysis: Use chiral catalysts (e.g., organocatalysts or metal complexes) during chlorination of hydroxypropionic acid precursors.
  • Chiral Resolution: Separate racemic mixtures via diastereomeric salt formation or enzymatic kinetic resolution.
  • Circular Dichroism (CD): Verify enantiomeric excess (ee) post-synthesis.

Safety protocols for handling corrosive intermediates (e.g., chlorinating agents) must be followed, as outlined in CLP regulations .

Q. What are the primary research applications of this compound in synthetic chemistry?

This compound serves as:

  • Chiral Building Block: For synthesizing β-chloro alcohols or lactones via nucleophilic substitution.
  • Intermediate in Drug Development: For modifying pharmacokinetic properties of bioactive molecules (e.g., prodrugs).
  • Substrate for Mechanistic Studies: To explore steric/electronic effects in SN2 reactions.

Its structural similarity to chlorolactic acid (a known metabolite) also makes it relevant in biochemical pathway studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to:

  • Personal Protective Equipment (PPE): Chemically resistant gloves (nitrile), lab coats, and goggles .
  • Engineering Controls: Fume hoods for ventilation; emergency showers/eye wash stations .
  • Waste Management: Neutralize acidic waste before disposal to prevent environmental release .

These measures align with REACH and CLP regulations for skin-corrosive substances .

Q. How can researchers address conflicting data on the compound’s reactivity with nucleophiles?

Solvent Screening: Test reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents.

Kinetic Studies: Use stopped-flow techniques to measure reaction rates under varying concentrations.

Isolation of Byproducts: Characterize side products (e.g., elimination vs. substitution) via LC-MS.

Documentation of experimental conditions (e.g., humidity, temperature) is critical, as moisture may hydrolyze the chloro group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.